2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride
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Overview
Description
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1H-pyrazole and acetyl chloride.
Catalyst: A suitable catalyst such as aluminum chloride or ferric chloride.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(1H-pyrazol-1-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is conducted in aqueous medium at room temperature.
Condensation: The reaction with amines is carried out under mild heating conditions.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of 2-(1H-pyrazol-1-yl)acetic acid.
Condensation: Formation of pyrazole-based amides.
Scientific Research Applications
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)acetic acid: Formed by hydrolysis of 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride.
1-(1H-pyrazol-1-yl)ethanone: Another pyrazole derivative with similar reactivity.
2-(1H-pyrazol-1-yl)acetyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
77433-05-7 |
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Molecular Formula |
C5H6Cl2N2O |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
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